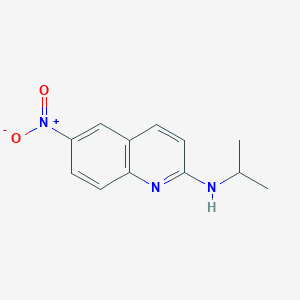
Isopropyl(6-nitroquinolin-2-yl)amine
Cat. No. B8551792
M. Wt: 231.25 g/mol
InChI Key: UXPDSCCBGNYNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07592373B2
Procedure details


Prepared analogously to Example 3.1.b. from isopropyl-(6-nitroquinolin-2-yl)amine. Yield: 0.51 g (78.1% of theory); C12H15N3 (M=201.27); calc.: molecular ion peak (M+H)+: 202; found: molecular ion peak (M+H)+: 202; Rf value: 0.25 (silica gel, dichloromethane/methanol (19:1)).

Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:15]([O-])=O)[CH:11]=2)[N:6]=1)([CH3:3])[CH3:2]>ClCCl.CO>[CH:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:15])[CH:11]=2)[N:6]=1)([CH3:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
dichloromethane methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared analogously to Example 3.1.b
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)NC1=NC2=CC=C(C=C2C=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
